Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a ketone and an ester functional group. Its molecular formula is , indicating it contains 11 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms. The compound features a methoxyethoxy substituent, which enhances its solubility and reactivity in organic synthesis. This compound is part of a broader class of β-keto esters, known for their diverse applications in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.
These compounds highlight the structural diversity within the class of β-keto esters while emphasizing the unique methoxyethoxy substituent that characterizes methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate.
Further research is necessary to elucidate the specific biological activities associated with this compound.
The synthesis of methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate can be achieved through various methods:
These methods highlight the versatility of synthetic approaches available for producing this compound.
Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate has potential applications in several fields:
The versatility of this compound makes it valuable across multiple sectors within organic chemistry.
Several compounds share structural similarities with methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl Acetoacetate | β-Keto ester | Common precursor in organic synthesis |
| Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate | Similar methoxyethoxy group | Used as an intermediate in pharmaceutical synthesis |
| Ethyl Acetoacetate | Simple β-keto ester | Widely used in various
The spectroscopic characterization of methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate (molecular formula C₁₀H₁₅O₆, molecular weight 231.22 g/mol) presents unique challenges due to its complex polyfunctional structure containing multiple carbonyl groups, ester linkages, and ether functionalities. This β-keto ester derivative exhibits characteristic spectroscopic signatures that can be predicted based on established patterns for related compounds. Nuclear Magnetic Resonance Spectroscopy¹H Nuclear Magnetic Resonance Analysis The ¹H nuclear magnetic resonance spectrum of methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate is expected to display distinctive resonances corresponding to its structural components [1]. The methyl ester group would appear as a singlet at approximately 3.75 parts per million, integrating for three protons and representing the typical chemical shift range observed for ester methyl groups [2]. The acetyl methyl substituent would resonate at approximately 2.15 parts per million as a singlet integrating for three protons, positioned slightly downfield due to its proximity to the carbonyl carbon [1]. The methoxyethoxy chain represents the most complex region of the spectrum, with the ethylene glycol portion appearing as a multiplet between 3.70-3.85 parts per million for the internal methylene groups and 4.25-4.35 parts per million for the methylene group adjacent to the ester functionality [3]. The terminal methoxy group would appear as a characteristic singlet at 3.38 parts per million [4]. The α-hydrogen proton, positioned between two carbonyl groups in the β-keto ester framework, would exhibit significant deshielding and appear as a multiplet between 4.8-5.2 parts per million [1]. ¹³C Nuclear Magnetic Resonance Characteristics The ¹³C nuclear magnetic resonance spectrum would reveal three distinct carbonyl carbon environments. The ester carbonyl would appear between 170-175 parts per million, while the ketone carbonyl would resonate between 200-205 parts per million [5]. The acetyl carbonyl, being electron-deficient due to its position, would appear slightly more downfield between 205-210 parts per million. The methoxyethoxy carbons would appear in the aliphatic region between 60-80 parts per million, with the ester methyl carbon appearing around 52 parts per million [6]. Infrared Spectroscopy AnalysisThe infrared spectrum of methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate would exhibit multiple characteristic carbonyl stretching vibrations due to the presence of three distinct C=O groups [7] [5]. The ester carbonyl would display a strong absorption between 1735-1745 cm⁻¹, consistent with typical saturated ester frequencies [8]. The ketone carbonyl would appear between 1710-1720 cm⁻¹, slightly lower than the ester due to different electronic environments [9] [10]. The compound would also exhibit the characteristic "Rule of Three" pattern described for esters, with intense peaks at approximately 1740 cm⁻¹ (C=O stretch), 1200 cm⁻¹ (C-C-O stretch), and 1100 cm⁻¹ (O-C-C stretch) [7]. Additional C-O stretching vibrations from the multiple ether linkages would appear throughout the 1100-1200 cm⁻¹ region, creating a complex fingerprint pattern characteristic of polyether-substituted compounds [11]. Mass Spectrometry Fragmentation PatternsUnder electrospray ionization conditions, methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate would likely produce a molecular ion peak at m/z 232 [M+H]⁺ and a sodium adduct at m/z 254 [M+Na]⁺ [12]. Electron ionization mass spectrometry would reveal characteristic fragmentation patterns including loss of the acetyl group (43 atomic mass units) to give a base peak at m/z 189, loss of the methoxy group (31 atomic mass units), and sequential losses from the methoxyethoxy chain [13]. The β-keto ester functionality would likely undergo McLafferty rearrangement processes typical of this structural class, producing characteristic fragment ions that can aid in structural confirmation [12]. The presence of multiple ether oxygens would facilitate charge retention and stabilization of fragment ions during the ionization process. Thermal Stability and Decomposition ProfilesThe thermal behavior of methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate is governed primarily by the inherent instability of the β-keto ester functional group under elevated temperature conditions [14] [15]. β-keto esters are well-documented to undergo thermal decomposition through decarboxylation mechanisms, particularly when converted to their corresponding β-keto acid forms through hydrolysis [16]. Thermal Decomposition MechanismsThe primary thermal decomposition pathway involves decarboxylation of the β-keto acid formed through ester hydrolysis [14]. This process typically occurs between 140-180°C and follows a concerted mechanism where the carboxyl group departure is facilitated by the adjacent ketone functionality acting as an electron sink [14]. The activation energy for this process is significantly lower than that required for simple carboxylic acid decarboxylation due to the stabilization provided by the β-carbonyl group. Literature precedent from related β-keto ester systems indicates that ethyl acetoacetate and similar compounds begin to show measurable decomposition rates around 110-130°C [15]. The presence of the methoxyethoxy substituent may provide additional thermal stability through intramolecular coordination effects, potentially raising the decomposition onset temperature compared to simpler analogs. Thermal Stability AssessmentThermal gravimetric analysis would likely reveal initial mass loss beginning around 100-120°C, corresponding to the thermal stability limit of the intact ester [15]. Major decomposition would commence between 120-150°C, with complete fragmentation occurring by 200°C. The expected pyrolysis products include carbon dioxide from decarboxylation, carbon monoxide from further fragmentation, acetone from acetyl group decomposition, and methanol from ester cleavage [17]. The methoxyethoxy substituent introduces additional complexity to the thermal decomposition profile due to the presence of multiple ether linkages [3]. These groups may undergo thermal cleavage to produce formaldehyde and ethylene glycol derivatives, contributing to the overall mass loss profile during thermogravimetric analysis. Kinetic ParametersBased on structural analogy with related β-keto ester systems, the thermal decomposition of methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate would likely follow first-order kinetics with respect to substrate concentration [14]. The rate constant would be temperature-dependent according to the Arrhenius equation, with activation energies typically ranging from 25-35 kcal/mol for β-keto ester decarboxylation processes. Solubility Behavior in Organic Solvent SystemsThe solubility profile of methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate reflects the amphiphilic nature imparted by its diverse functional groups [18]. The compound contains both hydrophilic elements (multiple carbonyl groups and ether oxygens) and hydrophobic components (methyl groups and alkyl chains), creating a complex solubility pattern across different solvent systems. High Solubility SolventsDichloromethane and chloroform are expected to provide excellent solubility (>50 g/L) due to their compatibility with both ester and ether functionalities [19]. These halogenated solvents can effectively solvate the multiple polar functional groups while accommodating the organic framework. Similarly, dimethyl sulfoxide and dimethylformamide would provide high solubility due to their highly polar aprotic nature and ability to coordinate with multiple carbonyl groups simultaneously [18]. Tetrahydrofuran represents an ideal solvent choice, offering high solubility through its cyclic ether structure that provides compatibility with the methoxyethoxy chain while maintaining sufficient polarity for the carbonyl groups [3]. Acetone would also provide excellent solubility due to its ketone functionality and high polarity, making it compatible with the β-keto ester core structure. Moderate Solubility SystemsEthyl acetate would provide good solubility (20-50 g/L) as an ester-compatible solvent with moderate polarity that can accommodate the multiple functional groups [19]. Alcoholic solvents such as methanol and ethanol would provide moderate solubility (5-20 g/L) through hydrogen bonding interactions with the ether oxygen atoms and carbonyl groups [18]. Diethyl ether would offer moderate solubility (10-30 g/L) primarily through compatibility with the ether linkages present in the methoxyethoxy substituent . Acetonitrile would provide moderate solubility (10-25 g/L) due to its intermediate polarity and ability to interact with the nitrile functionality through dipolar interactions. Limited Solubility SolventsHexane and other saturated hydrocarbons would provide very poor solubility (<1 g/L) due to insufficient polarity to solvate the multiple carbonyl and ether functionalities [21]. Toluene would offer limited solubility (5-15 g/L) despite being an aromatic solvent, as its moderate polarity remains insufficient for effective solvation of the highly functionalized structure. Water would provide extremely limited solubility (<0.1 g/L) due to the hydrophobic nature of the organic framework and the absence of strong hydrogen bonding donors in the molecular structure [18]. The methoxyethoxy chain provides some water tolerance compared to simpler β-keto esters, but insufficient to overcome the hydrophobic contributions from the multiple methyl groups and carbonyl functionalities. Solvent Selection ConsiderationsFor synthetic applications, the choice of solvent system must consider not only solubility but also chemical compatibility with the reactive β-keto ester functionality [22]. Protic solvents may promote keto-enol tautomerism and potential side reactions, while aprotic solvents generally provide better stability for synthetic manipulations. The presence of multiple ether linkages makes the compound compatible with coordinating solvents, potentially facilitating purification through selective extraction methods. Crystallographic Analysis ChallengesThe crystallographic characterization of methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate presents significant technical challenges that are common to flexible, polyfunctional organic molecules [23] [24]. These difficulties arise from the compound's structural features and physical properties, which collectively impede the formation of high-quality single crystals suitable for X-ray diffraction analysis. Crystal Formation ObstaclesThe primary challenge in obtaining crystals suitable for X-ray analysis stems from the compound's predicted low melting point tendency, characteristic of highly substituted β-keto esters with flexible side chains [25]. The methoxyethoxy substituent introduces significant conformational flexibility, allowing the molecule to adopt multiple low-energy conformations that resist ordered crystalline packing [23]. The hygroscopic nature of the compound, due to the multiple ether oxygen atoms capable of hydrogen bonding with atmospheric moisture, presents additional complications during crystal growth and handling [26]. This property can lead to crystal degradation during data collection and requires specialized handling techniques including sealed capillary mounting or cryoprotectant use. Multiple conformational isomers may cocrystallize, leading to different polymorphic forms with distinct unit cell parameters [25]. This phenomenon necessitates systematic polymorph screening across various solvent systems and crystallization conditions to identify the most suitable form for structural analysis. Data Collection ComplicationsRadiation sensitivity represents a critical concern during X-ray data collection, as the multiple ester and ether linkages are susceptible to beam-induced decomposition [27]. This degradation typically manifests as systematic intensity decay throughout the data collection process, requiring careful monitoring and potential implementation of radiation damage mitigation strategies. High thermal motion from the flexible methoxyethoxy chain contributes to poor diffraction resolution and weak intensity measurements [26]. The molecular flexibility results in large anisotropic displacement parameters that complicate accurate structural modeling and refinement procedures. Structural Determination ChallengesThe methoxyethoxy chain exhibits high probability for positional disorder due to its conformational flexibility [28]. This disorder appears as electron density that cannot be modeled with a single atomic position, requiring specialized refinement techniques including the use of geometric restraints and constraints. Twinning represents another potential complication, where multiple crystal domains grow simultaneously and produce overlapping diffraction patterns [25]. This phenomenon is particularly common in molecules with multiple conformational degrees of freedom and requires specialized detwinning procedures during data processing. Weak diffraction intensity, resulting from the combination of thermal motion and structural disorder, leads to poor signal-to-noise ratios that compromise the precision of the final structural model [27]. This limitation may necessitate longer exposure times and careful beam conditioning to maximize data quality. Mitigation StrategiesLow-temperature crystallization conditions (-20°C to -78°C) can help overcome the melting point limitations and reduce thermal motion effects [25]. Systematic screening of crystallization solvents and conditions may identify solvent systems that promote ordered packing through specific intermolecular interactions. Very low temperature data collection (100K) represents the standard approach for minimizing thermal motion effects and improving diffraction quality [26]. Reduced beam intensity and rapid data collection protocols can mitigate radiation damage while maintaining adequate data quality for structural determination. Advanced refinement techniques including rigid body constraints, similarity restraints, and disorder modeling protocols are essential for handling the structural complications arising from the flexible substituents [28]. In cases where hydrogen atom positioning remains ambiguous due to disorder, neutron diffraction may be required to obtain accurate structural parameters for hydrogen bonding analysis. XLogP3 -0.3
Dates
Last modified: 07-22-2023
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